6-クロロキノリン-2-アミン

概要

説明

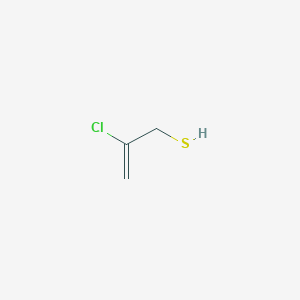

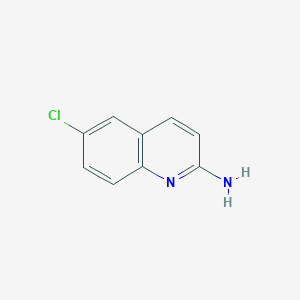

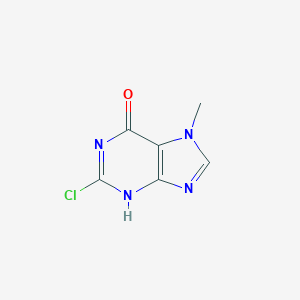

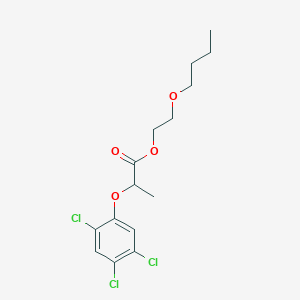

6-Chloroquinolin-2-amine is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential as a building block for therapeutic agents. The compound is characterized by the presence of a quinoline core, a bicyclic structure consisting of a benzene ring fused to a pyridine ring, which is substituted with a chlorine atom at the 6-position and an amino group at the 2-position. This structure serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting protein-protein interactions such as the Src homology 3 (SH3) domains .

Synthesis Analysis

The synthesis of 6-chloroquinolin-2-amine derivatives has been achieved through Buchwald-Hartwig chemistry, which is a palladium-catalyzed cross-coupling reaction between aryl halides and amines. A selective amination of an aryl bromide in the presence of an activated heteroaryl chloride is a critical step in the synthesis of these compounds. The optimization of reaction conditions for this selective amination has been discussed, and the process has been adapted to couple with a range of cyclic amines . Additionally, the introduction of the amino functionality can involve further Buchwald-Hartwig chemistry using lithium bis(trimethylsilyl)amide as an ammonia equivalent .

Molecular Structure Analysis

The molecular structure of 6-chloroquinolin-2-amine is pivotal for its interaction with biological targets. The quinoline moiety is a common scaffold in medicinal chemistry, and the specific substitution pattern of the chlorine and amino groups significantly influences the compound's binding affinity and selectivity. In the case of SH3 domain ligands, the 6-heterocyclic substitution of the 2-aminoquinoline has been shown to provide ligands with increased binding affinity relative to the lead compound .

Chemical Reactions Analysis

6-Chloroquinolin-2-amine can undergo various chemical reactions due to its reactive sites. For instance, the amino group can participate in further substitution reactions, as seen in the synthesis of 7-substituted aminomethyl-6-chloroquinoline-5,8-quinones. These reactions typically involve the use of primary aliphatic or aromatic amines and paraformaldehyde in ethanol. Secondary amines like piperidine or morpholine can also be used to obtain different substitution patterns on the quinoline core .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-chloroquinolin-2-amine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as chlorine can affect the electron density of the quinoline ring, thereby influencing its reactivity. The amination reactions and the resulting products' yields can be affected by the steric and electronic effects of the substituents on the amino group. For example, the ease of dissociation of amides used in the amination process can be proportional to the yields of the amination products . The overall yield of the synthesized compounds, as well as their solubility and stability, are important factors for their potential industrialization and application in drug development .

科学的研究の応用

創薬と医薬品化学

6-クロロキノリン-2-アミン: は、多くの薬理学的に活性な化合物におけるコア構造であるキノリンとの構造的類似性から、創薬において重要な足場として役立ちます。 その誘導体は、感染症から癌まで、幅広い疾患の治療における可能性について研究されています .

抗菌剤

この化合物は、抗菌剤として有望であることが示されています。 キノリン環への修飾、例えば6-クロロ-2-アミン基の付加は、様々なグラム陽性菌およびグラム陰性菌に対して有意な活性を示す化合物につながる可能性があります .

抗癌研究

腫瘍学の分野では、6-クロロキノリン-2-アミン誘導体が合成され、抗癌特性について評価されています。 それらは、非小細胞肺癌を含む様々な癌細胞株に対して試験されており、有望な結果を示しています .

生物活性分子の合成

この化合物は、様々な薬理学的活性を示している生物活性分子の合成に使用されます。 それは、潜在的な生物学的および薬学的活性を有する分子の構築における重要な中間体です .

抗マラリア活性

6-クロロキノリン-2-アミンから誘導されたものも含め、キノリン誘導体は、歴史的にマラリアの治療において重要な役割を果たしてきました。 それらは、マラリア原虫におけるDNA合成を阻害し、その死に至らしめることができます .

抗うつ作用と抗けいれん作用

研究によると、特定のキノリン誘導体は、抗うつ作用と抗けいれん作用を示すことが示されています。 6-クロロキノリン-2-アミンの構造的特徴は、これらのカテゴリーの新しい薬物の開発のための候補としています .

抗ウイルスおよび抗HIV応用

この化合物の誘導体は、HIVに対する潜在的な活性を含む、抗ウイルス特性についても研究されています。 これは、ウイルス複製プロセスを妨害する能力によるものです .

材料科学

生物医学応用を超えて、6-クロロキノリン-2-アミンは、電子工学における応用や、様々な化学反応における触媒として、有機化合物の合成のために材料科学で使用することができます .

作用機序

Target of Action

6-Chloroquinolin-2-amine, similar to other quinoline derivatives, is known to interact with various targetsQuinoline derivatives have been reported to interact with a variety of proteins and enzymes, playing a significant role in various biological processes .

Mode of Action

It is known that quinoline derivatives, such as chloroquine, inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the accumulation of toxic heme, leading to the death of the parasite .

Biochemical Pathways

It has been suggested that quinoline derivatives may interact with the pi3k/akt/mtor pathway, a common signaling pathway that plays a role in multiple cancers by apoptosis and cell proliferation .

Pharmacokinetics

It is noted that all the compounds in a series of 2-chloro n-substituted amino quinolines are predicted to satisfy the adme profile .

Result of Action

One of the compounds in a series of 2-chloro n-substituted amino quinolines was found to be active against a non-small cell lung cancer cell line, a549, with an inhibition concentration value of (ic 50) 294 μM .

Safety and Hazards

特性

IUPAC Name |

6-chloroquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGSBXTUXCTJII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)N)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555326 | |

| Record name | 6-Chloroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18672-02-1 | |

| Record name | 6-Chloro-2-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18672-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B107991.png)

![(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol](/img/structure/B107996.png)